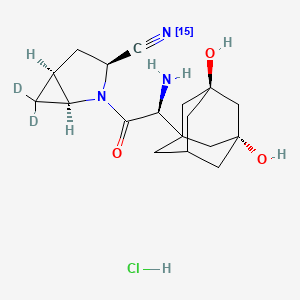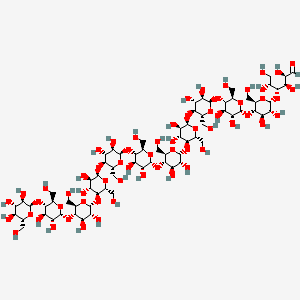
Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maltododecaose is a polysaccharide composed of twelve glucose units linked by alpha(1-4) glycosidic bonds . It is a member of the maltooligosaccharide family, which includes compounds with varying numbers of glucose units. Maltododecaose is known for its role in various biological and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Maltododecaose can be synthesized through enzymatic processes involving alpha-amylases and glycosyltransferases. These enzymes catalyze the formation of alpha(1-4) glycosidic bonds between glucose units. The reaction conditions typically include a controlled pH, temperature, and substrate concentration to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, maltododecaose is produced using biotechnological methods that involve the fermentation of starch-rich substrates. The process includes the use of specific strains of bacteria or fungi that produce the necessary enzymes to convert starch into maltododecaose. The product is then purified through techniques such as chromatography and crystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Maltododecaose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form carboxylic acids.
Reduction: Reduction of the aldehyde groups in the glucose units can lead to the formation of alditols.
Substitution: The hydroxyl groups can be substituted with other functional groups to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acetic anhydride and alkyl halides are used for esterification and etherification reactions, respectively.
Major Products:
Oxidation: Formation of aldonic acids.
Reduction: Formation of maltododecaose alditols.
Substitution: Formation of maltododecaose esters and ethers.
Wissenschaftliche Forschungsanwendungen
Maltododecaose has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the properties and reactions of polysaccharides.
Biology: Investigated for its role in cellular processes and as a substrate for enzymatic reactions.
Medicine: Explored for its potential as a prebiotic and its effects on gut microbiota.
Industry: Utilized in the production of functional foods and beverages due to its beneficial properties
Wirkmechanismus
The mechanism of action of maltododecaose involves its interaction with specific enzymes and receptors in biological systems. It serves as a substrate for enzymes such as alpha-amylases, which catalyze the hydrolysis of the glycosidic bonds, releasing glucose units. This process is crucial for the metabolism of carbohydrates and energy production in cells .
Vergleich Mit ähnlichen Verbindungen
Maltooctaose: Composed of eight glucose units.
Maltotetraose: Composed of four glucose units.
Maltopentaose: Composed of five glucose units.
Uniqueness of Maltododecaose: Maltododecaose is unique due to its longer chain length, which imparts distinct physical and chemical properties compared to shorter maltooligosaccharides. Its higher degree of polymerization makes it more suitable for specific industrial and research applications, such as in the production of functional foods and as a model compound for studying polysaccharide behavior .
Eigenschaften
Molekularformel |
C72H122O61 |
|---|---|
Molekulargewicht |
1963.7 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C72H122O61/c73-1-14(86)27(88)51(15(87)2-74)123-63-41(102)30(91)53(17(4-76)113-63)125-65-43(104)32(93)55(19(6-78)115-65)127-67-45(106)34(95)57(21(8-80)117-67)129-69-47(108)36(97)59(23(10-82)119-69)131-71-49(110)38(99)61(25(12-84)121-71)133-72-50(111)39(100)60(26(13-85)122-72)132-70-48(109)37(98)58(24(11-83)120-70)130-68-46(107)35(96)56(22(9-81)118-68)128-66-44(105)33(94)54(20(7-79)116-66)126-64-42(103)31(92)52(18(5-77)114-64)124-62-40(101)29(90)28(89)16(3-75)112-62/h1,14-72,74-111H,2-13H2/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29-,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+/m0/s1 |
InChI-Schlüssel |
ODPHHVVXUBKOKC-NBAJZPPISA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



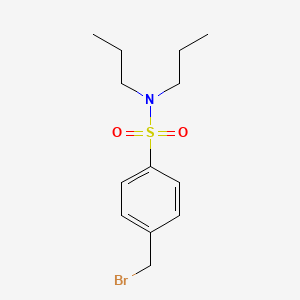





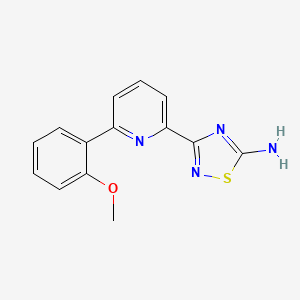
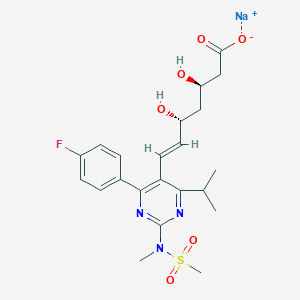
![(S)-1-(5-((2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)ethan-1-one](/img/structure/B13847837.png)
![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
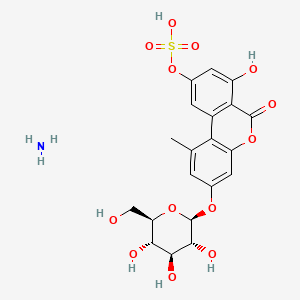
![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)
